3-(2-Norbornyl)propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

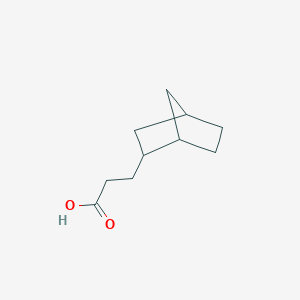

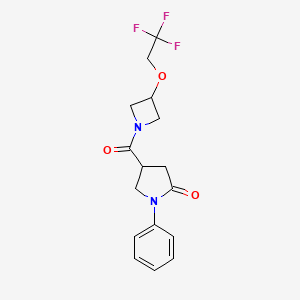

3-(2-Norbornyl)propionic acid is a derivative of norbornane . It contains 28 atoms in total: 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The 2-norbornyl cation, a carbocation formed from derivatives of norbornane, has been the subject of extensive studies and vigorous debates .

Molecular Structure Analysis

The 2-norbornyl cation, which is related to 3-(2-Norbornyl)propionic acid, has a non-classical structure with a 3-center, 2-electron bond . This structure is not symmetrical and does not require C22C s-bond bridging . At high temperatures, the 2-norbornyl cation is proposed to be an H22C122H s-bond delocalized resonance hybrid .Physical And Chemical Properties Analysis

Propionic acid, a related compound, is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor . It is used in various industrial applications, especially in the food industry .Aplicaciones Científicas De Investigación

Microbial Propionic Acid Production

Propionic acid, a commercially valuable carboxylic acid, is produced through microbial fermentation and has applications in the food, cosmetic, plastics, and pharmaceutical industries. Research focuses on optimizing metabolic pathways for propionate production, including fermentative, biosynthetic, and amino acid catabolic pathways. Advanced techniques like genome shuffling, metabolic engineering, and omics technologies offer new opportunities for enhancing biological propionate production, which is crucial for its commercial viability (Gonzalez-Garcia et al., 2017).

Propionic Acid Extraction and Recovery

Studies on propionic acid recovery from aqueous waste streams and fermentation broths explore the effectiveness of reactive extraction using various extractant-diluent systems. Binary extractants and diluents significantly improve extraction efficiency, highlighting the importance of selecting appropriate modifiers and phase volumes in designing extraction processes for propionic acid recovery (Keshav et al., 2009).

Molecular Interactions and Structural Analysis

Quantum chemical studies on complexes of the 2-norbornyl cation, a structural component related to 3-(2-Norbornyl)propionic acid, reveal how noncovalent interactions can influence the carbocation's geometry. This research has implications for understanding intermediates in enzyme and antibody catalyzed reactions, contributing to the broader field of organic chemistry and molecular biology (Hong & Tantillo, 2007).

Solvent Influence on Crystal Structures

Investigations into the crystal structures of norbornyl derivatives of cholic acid demonstrate how the ability of solvents to form hydrogen bonds impacts molecular assembly. These findings are relevant for designing drugs and materials with specific structural properties, showcasing the intersection of chemistry and material science (Miragaya et al., 2009).

Biotechnological Production Challenges and Perspectives

The biotechnological production of propionic acid faces challenges such as product inhibition and by-product formation. Integrating reverse metabolic engineering with systematic approaches can enhance acid tolerance in production strains and reduce unwanted by-products, paving the way for sustainable and competitive production methods compared to petrochemical routes (Liu et al., 2012).

Safety And Hazards

Direcciones Futuras

There is growing interest in the fermentative production of propionic acid due to increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities for biological propionic acid production .

Propiedades

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRPOCRJAZIRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Norbornyl)propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2991229.png)

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)